molecular formula C3H6N2O B142035 Imidazolidone CAS No. 120-93-4

Imidazolidone

Cat. No. B142035
CAS RN: 120-93-4
M. Wt: 86.09 g/mol
InChI Key: YAMHXTCMCPHKLN-UHFFFAOYSA-N
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Description

Chiral bis(imidazolidine)pyridine-Cu(OTf)2 Synthesis and Application

The novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand was synthesized using a single condensation reaction, demonstrating the utility of imidazolidine rings as "chiral fences" in asymmetric catalysis. The PyBidine-Cu(OTf)2 complex facilitated highly endo-selective reactions, yielding adducts with up to 99% enantiomeric excess, showcasing the potential of imidazolidone derivatives in asymmetric synthesis .

Prodrug Potential of 4-Imidazolidinones

The hydrolysis kinetics of 4-imidazolidinones derived from acetone and various dipeptides were studied, revealing their potential as prodrug forms for the α-aminoamide moiety in peptides. These derivatives exhibited a complete hydrolysis in a broad pH range and showed variable stability, influenced by the steric properties of the C-terminal amino acid residue. The study suggests that 4-imidazolidinone formation could be a promising approach for bioreversible derivatization of peptides to improve drug delivery .

Enantioselective Synthesis of Imidazolidines

An enantioselective synthesis of biologically important imidazolidines was achieved through a tandem [3 + 2] cycloaddition/1,4-addition reaction. This method allowed for the production of various imidazolidine derivatives with excellent diastereoselectivities and enantioselectivities, highlighting the versatility of imidazolidones in synthetic organic chemistry .

Electrophilic Amination with 2-Imidazolidinone O-Sulfonyloxime

2-Imidazolidinone O-sulfonyloxime was used as an electrophilic amination reagent with Grignard reagents, leading to N-alkylated imines. These imines were further transformed into primary amines and N-methyl secondary amines, demonstrating the reactivity of imidazolidinone derivatives in the synthesis of amines .

Synthesis of 4-Imidazolidinones from Diamides

The efficient synthesis of 4-imidazolidinones from diamides was achieved via double Michael addition using ethynyl benziodoxolones. This novel reaction mode provided a pathway for the synthesis of heterocycles and demonstrated the potential of unsubstituted EBX reagents in the functionalization of complex molecules .

Asymmetric Synthesis via Dehydrogenative N-H/C(sp3)-H Coupling

An iodine-catalyzed method for the asymmetric synthesis of 4-imidazolidinones was described, utilizing intramolecular N-H/C(sp3)-H activation of amino acids and amines. This reaction proceeded under visible light irradiation, allowing for the formation of various 4-imidazolidinone derivatives with moderate to excellent yields .

Recyclable Ionic Liquid-Supported Imidazolidinone Catalyst

A recyclable ionic liquid-supported imidazolidinone catalyst was synthesized and applied in enantioselective 1,3-dipolar cycloaddition. The catalyst demonstrated high performance and could be recovered and reused multiple times without significant loss of activity, indicating the sustainable use of imidazolidinone-based catalysts .

DNA-Binding Study of Imidazole Linked Thiazolidinone Derivatives

Imidazole-linked thiazolidinone hybrid molecules were synthesized and showed promising antibacterial activity. The DNA-binding study of the most potent molecule revealed a strong affinity towards DNA, binding at the minor groove. This study provided insights into the interaction of imidazolidinone derivatives with biological targets .

Synthesis of Radioactive 2-Imidazolidinone-14C

Radioactive 2-imidazolidinone labeled with carbon-14 was synthesized to study the metabolic fate of this chemosterilant. The synthesis involved a reaction between ethylenediamine and urea, yielding a product with high specific activity and purity, demonstrating the importance of imidazolidinone derivatives in biochemical research .

Scientific Research Applications

Imidazole-Based Medicinal Chemistry

Imidazole rings, including imidazolidone derivatives, are significant in medicinal chemistry due to their electron-rich characteristics. They bind with various enzymes and receptors, exhibiting a broad range of bioactivities. Imidazole-based compounds have been used to treat diseases like cancer, infections, and more, showing their vast development value in medicinal applications (Zhang et al., 2014).

Antinociceptive Effects

Imidazolidine derivatives, like hydantoins, have therapeutic applications in pain management. A study on 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione demonstrated its efficacy in reducing pain responses in animal models, indicating its potential for pain treatment (Queiroz et al., 2015).

Solvent Effects on Synthesis

Research on the synthesis of 2-imidazolidone revealed the impact of solvents on its production. Optimal yields were achieved using a mixture of ethylene glycol and water, highlighting the importance of solvent choice in the synthesis process (Yang Kang-lei, 2010).

Hypotensive and Metabolic Syndrome Applications

2-Aryliminopyrrolidines, related to imidazolidone, have been explored for their potential in treating hypertension and metabolic syndrome. Their high affinity for I1 imidazoline receptors over α2-adrenergic receptors makes them candidates for new drugs in this area (Gasparik et al., 2015).

Antimicrobial and Anti-Inflammatory Properties

Imidazole compounds, including imidazolidone derivatives, have shown significant antimicrobial and anti-inflammatory properties. Their broad application in clinical medicine and as pharmacological tools underlines their therapeutic potential (Narwal et al., 2012).

Imidazolidone Derivatives in Antimalarial Research

Imidazolidone derivatives, like imidazoquines, have demonstrated stability and low metabolic conversion in liver enzymes, reinforcing their role as leads in developing new antimalarial drugs (Vale et al., 2012).

Antihypertensive Drug Development

Imidazole series compounds, related to imidazolidone, have been investigated as dual AT1 and ETA receptor antagonists, offering potential in antihypertensive drug development (Singh & Muthusamy, 2013).

Anti-Inflammatory and Analgesic Agents

Substituted-imidazolidine derivatives have been synthesized and tested for anti-inflammatory and analgesic activities. Some compounds showed promising actions, suggesting their potential as new anti-inflammatory agents (Husain et al., 2015).

Safety And Hazards

2-Imidazolidone can cause serious eye irritation . It is recommended to wear eye protection/face protection and wash face, hands and any exposed skin after handling .

Future Directions

The rapid expansion of imidazoline-based medicinal chemistry suggests the promising and potential therapeutic values of imidazoline-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

imidazolidin-2-one
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InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YAMHXTCMCPHKLN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CNC(=O)N1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6N2O
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DSSTOX Substance ID

DTXSID0020602
Record name Ethylene urea
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Molecular Weight

86.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, White odorless solid; [Hawley] Light yellow crystals; [Aldrich MSDS]
Record name 2-Imidazolidinone
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Solubility

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER, SLIGHTLY SOL IN CHLOROFORM
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Product Name

2-Imidazolidone

Color/Form

NEEDLES FROM CHLOROFORM, WHITE LUMPY POWDER

CAS RN

120-93-4
Record name 2-Imidazolidinone
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Melting Point

131 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
K Dittmer, MF Ferger, V du Vigneaud - Journal of Biological Chemistry, 1946 - Elsevier
After we had demonstrated the presence of a cyclic urea ring in biotin (1, 2), t, he synthesis of cyclic urea compounds containing aliphatic carboxylic acid side chains was undertaken. It …
Number of citations: 14 www.sciencedirect.com
P Tavridou, U Russo, D Marton, G Valle… - Inorganica chimica …, 1995 - Elsevier
… All the complexes were synthesized by heating under reflux a dichloromethane solution of 2-imidazolidone (HimiO) and the appropriate tin salt in a 1:1 molar ratio for 3 h. …
Number of citations: 14 www.sciencedirect.com
P Van Der Werf, RA Stephani… - Proceedings of the …, 1973 - National Acad Sciences
L-2-Imidazolidone-4-carboxylic acid is an effective competitive inhibitor of the reaction catalyzed by 5-oxoprolinase, in which 5-oxo-L-proline (L-pyroglutamic acid, L-2-pyrrolidone-5-…
Number of citations: 56 www.pnas.org
BM Nilsson, HM Vargas, U Hacksell - Journal of medicinal …, 1992 - ACS Publications
Some urea and 2-imidazolidone analogues of the … Onthe guinea pig ileum, the N-3-methyl substituted imidazolidone analogue … However, the N-3-unsubstituted urea and imidazolidone …
Number of citations: 19 pubs.acs.org
N Koshino, M Harada, M Nogami, Y Morita… - Inorganica chimica …, 2005 - Elsevier
Structural analyses of UO 2 (NO 3 ) 2 L 2 [L=Nn-butyl-2-pyrrolidone (NBP), N-cyclohexylmethyl-2-pyrrolidone (NCMeP), and 1,3-dimethyl-2-imidazolidone (DMI)] have been carried out …
Number of citations: 61 www.sciencedirect.com
I Bollig, K Mayer, WE Mayer, W Engelmann - Planta, 1978 - Springer
The period length of the leaf movement rhythm of Trifolium repens L. is lengthened by continuously offered cAMP (0.5–1.0 mol m -3 ) and theophylline (0.5–4 mol m -3 ). At the higher …
Number of citations: 48 link.springer.com
B Kuang, T Wang, C Zhang, H Zhang, ZJ Lu, Z Xie… - …, 2023 - pubs.rsc.org
The structural effects of energetic coordination compounds (ECCs) influence its composition and performance. By modifying the coordination site of the ligand and the type of metal, the …
Number of citations: 0 pubs.rsc.org
DGB Boocock, EF Ullman - Journal of the American Chemical …, 1968 - ACS Publications
In a previous communication the highly stable nitro-nyl nitroxide free radical 1 was described. 1 Deuterium exchange at position 2 in 1 was found to occur by both a base-catalyzed and …
Number of citations: 82 pubs.acs.org
M Nogami, M Harada, Y Sugiyama, T Kawasaki… - Progress in Nuclear …, 2011 - Elsevier
As a part of the investigation of precipitants with selectivity to U(VI) in nitric acid media, a preliminary study on the precipitation ability of 1,3-dimethyl-2-imidazolidone (DMI) to U(IV), a …
Number of citations: 4 www.sciencedirect.com
G Smith, DE Lynch, RC Bott - Australian journal of chemistry, 1998 - CSIRO Publishing
A number of molecular adducts of nitro-substituted aromatic acids with Lewis bases have been prepared and characterized by infrared spectroscopy and in three cases by X-ray …
Number of citations: 43 www.publish.csiro.au

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